2-Hexadecylthiolane
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Overview
Description
2-Hexadecylthiolane is an organic compound that belongs to the class of thiolanes, which are sulfur-containing heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecylthiolane typically involves the cyclization of a suitable precursor containing a sulfur atom. One common method is the reaction of hexadecyl bromide with sodium sulfide in the presence of a base, leading to the formation of the thiolane ring. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecylthiolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiolane.
Substitution: The hydrogen atoms on the thiolane ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane.
Substitution: Halogenated thiolanes or other substituted derivatives.
Scientific Research Applications
2-Hexadecylthiolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hexadecylthiolane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular pathways and processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Octadecylthiolane: Another thiolane with a longer alkyl chain.
2-Dodecylthiolane: A thiolane with a shorter alkyl chain.
2-Butylthiolane: A thiolane with an even shorter alkyl chain.
Uniqueness
2-Hexadecylthiolane is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from other thiolanes and suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
112569-94-5 |
---|---|
Molecular Formula |
C20H40S |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
2-hexadecylthiolane |
InChI |
InChI=1S/C20H40S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-21-20/h20H,2-19H2,1H3 |
InChI Key |
XEIJIPBPIBJLQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CCCS1 |
Origin of Product |
United States |
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